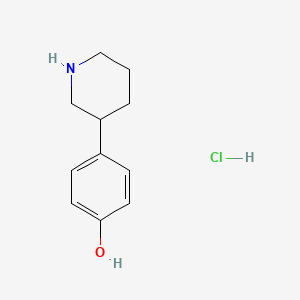

4-(piperidin-3-yl)phenol HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

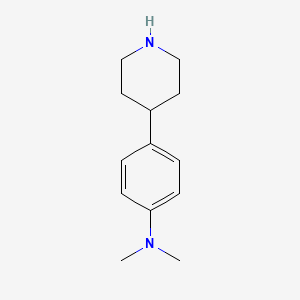

4-(piperidin-3-yl)phenol HCl is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Experimental and Theoretical Studies

A study focusing on the synthesis and analysis of an alkylaminophenol compound similar to 4-(piperidin-3-yl)phenol HCl demonstrated its potential as a biologically active drug due to its high antioxidant value. This study utilized spectroscopic methods and theoretical calculations to validate the experimental data, indicating the compound's utility in drug development and biological applications (Y. Ulaş, 2020).

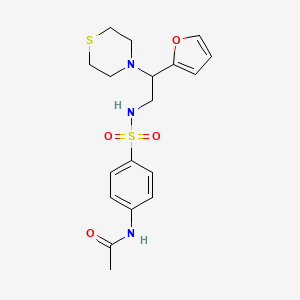

Electrochemical Oxidation in Synthesis

Research on the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives showcased a unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives. This study highlights the compound's role in facilitating complex chemical reactions, potentially useful in synthetic organic chemistry and materials science (A. Amani, Sadegh Khazalpour, D. Nematollahi, 2012).

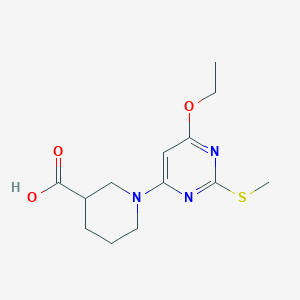

Catalysis and Reaction Mechanisms

4-(N,N-Dimethylamino)pyridine hydrochloride, a structurally related compound, was found effective as a recyclable catalyst for acylation reactions under base-free conditions. The detailed investigation into its reaction mechanism provides insights into the catalytic processes, offering potential applications in organic synthesis and industrial chemistry (Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu, Qingmin Wang, 2014).

Corrosion Inhibition Studies

In the context of material science, synthesized benzimidazole derivatives, including a compound structurally similar to this compound, were evaluated as corrosion inhibitors for steel in hydrochloric acid. These findings suggest applications in protecting industrial materials and equipment, with implications for the design of new corrosion inhibitors (M. Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, E. Ebenso, 2016).

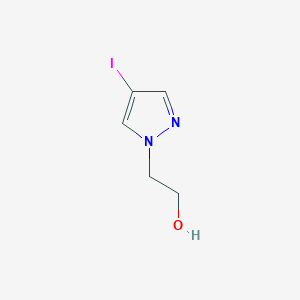

Molecular Structure and Drug Design

Halogenated 4-(phenoxymethyl)piperidines, investigated as potential δ receptor ligands, underscore the importance of structural modification in drug design and receptor interaction studies. This research contributes to understanding how minor structural changes can significantly impact biological activity and receptor affinity (R. Waterhouse, K. Mardon, Giles Km, Collier Tl, J. C. O'Brien, 1997).

Safety and Hazards

The safety information for “4-(piperidin-3-yl)phenol HCl” indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(piperidin-3-yl)phenol HCl”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives are known to interact with a variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives often exert their effects by interacting with various cellular targets and modulating their activity .

Biochemical Pathways

Piperidine derivatives in general can influence a variety of biochemical pathways depending on their specific structure and the biological target they interact with .

Pharmacokinetics

Piperidine derivatives, due to their diverse structures, can have varied pharmacokinetic properties .

Result of Action

Piperidine derivatives can have a range of effects at the molecular and cellular level, including inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells .

Properties

IUPAC Name |

4-piperidin-3-ylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRJBQSXAKPAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)

![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)

![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)

![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)

![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)